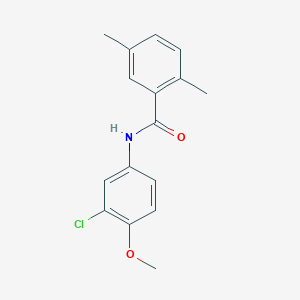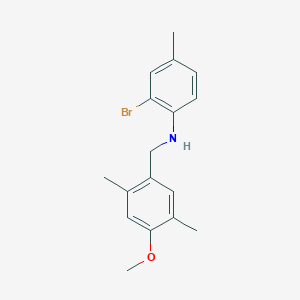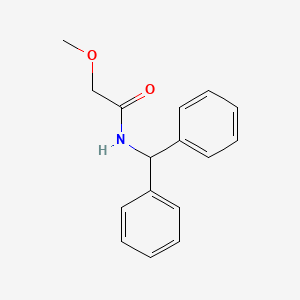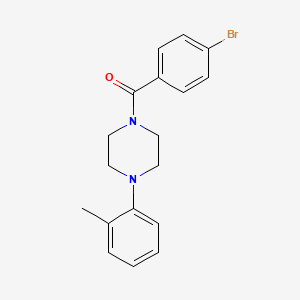
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that is widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide acts as a selective beta-3 adrenergic receptor agonist, which activates the beta-3 adrenergic receptors in adipose tissue and skeletal muscle. This leads to the activation of the cAMP-PKA signaling pathway, which stimulates lipolysis and thermogenesis, resulting in increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and improve insulin sensitivity in animal models and human clinical trials. It also reduces body weight and fat mass, and improves glucose tolerance and lipid metabolism. Additionally, it has been shown to have anti-inflammatory effects and to protect against diet-induced liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide is a useful tool for studying the beta-3 adrenergic receptor signaling pathway and its effects on energy metabolism and glucose homeostasis. However, it has some limitations in terms of its selectivity and potency, which may affect its applicability in certain experimental settings.
Orientations Futures
There are several areas of future research that could further our understanding of the therapeutic potential of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide. These include the development of more selective and potent beta-3 adrenergic receptor agonists, the investigation of the effects of this compound on other metabolic pathways, and the exploration of its potential as a treatment for other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease.
In conclusion, this compound is a promising compound for the development of new treatments for obesity, diabetes, and other metabolic disorders. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research make it a valuable tool for investigating the underlying mechanisms of these conditions and developing new therapeutic strategies.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide can be synthesized through a multistep process, starting with the reaction of 3-chloro-4-methoxyaniline with 2,5-dimethylbenzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including amidation, chlorination, and reduction, to yield the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity, making it a promising candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)13(8-10)16(19)18-12-6-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZZFIPUIIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)




![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)